molecular formula C13H15N5OS B2753217 3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)propan-1-ol CAS No. 2380033-67-8

3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)propan-1-ol

Cat. No.: B2753217
CAS No.: 2380033-67-8
M. Wt: 289.36
InChI Key: KWQMZVZAOPAXBT-UHFFFAOYSA-N
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Description

3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)propan-1-ol is a complex organic compound that features a purine derivative linked to a thiophene ring via a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method starts with the alkylation of 9-methylpurine with a suitable halogenated thiophene derivative under basic conditions. This is followed by the reduction of the intermediate product to introduce the propanol group. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiophene ring or the purine moiety.

    Substitution: Nucleophilic substitution reactions can occur at the purine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets. The purine moiety can bind to nucleotide-binding sites, while the thiophene ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(9-Methylpurin-6-yl)amino]-1-phenylpropan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-[(9-Methylpurin-6-yl)amino]-1-furan-2-ylpropan-1-ol: Contains a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)propan-1-ol imparts unique electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Properties

IUPAC Name

3-[(9-methylpurin-6-yl)amino]-1-thiophen-2-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-18-8-17-11-12(15-7-16-13(11)18)14-5-4-9(19)10-3-2-6-20-10/h2-3,6-9,19H,4-5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQMZVZAOPAXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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